8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a nitrogen-containing heterocyclic compound that belongs to the class of indacenes. It is characterized by its unique structural features, including a methyl group at the 8th position and an amine group at the 4th position. This compound has garnered interest in various fields including organic chemistry, medicinal chemistry, and materials science due to its potential biological activities and applications as a building block in synthetic chemistry.
The compound is primarily synthesized through hydrogenation methods involving indacene derivatives. Research indicates that the compound can be obtained via catalytic hydrogenation of 8-methylindacene using palladium catalysts under controlled conditions.
8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is classified as an organic amine and falls under the category of polycyclic aromatic compounds. Its structural formula is represented as with a molecular weight of approximately 201.28 g/mol.
The synthesis of 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves several key steps:
The industrial production of this compound may utilize continuous flow reactors for enhanced control over reaction parameters such as temperature and pressure. This approach allows for improved yields and purity compared to batch processes.
The molecular structure of 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can be depicted as follows:
The compound's structural data indicate that it has a complex polycyclic framework which contributes to its reactivity and potential interactions with biological targets.
8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can participate in various chemical reactions:
Common reagents used in these reactions include:
Major products formed from these reactions include:
Substituted derivatives can also be synthesized through nucleophilic substitution reactions.
The mechanism of action for 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets within biological pathways. The compound may act as a ligand for certain receptors or enzymes which modulate their activity leading to various biological effects. Research suggests that it may exhibit antimicrobial and anticancer properties due to its structural similarities with other bioactive compounds.
The physical properties of 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine include:
Key chemical properties include:
Relevant data indicates that the compound's stability under different pH conditions allows it to be utilized in various chemical environments without significant degradation.
8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several applications in scientific research:
This compound's unique structure and properties make it invaluable across multiple fields of research and industry.
The hexahydro-s-indacene scaffold serves as a privileged structural motif in NLRP3 (Nucleotide-Binding Oligomerization Domain-, Leucine-Rich Repeat-, and Pyrin Domain-Containing Protein 3) inflammasome inhibitor design due to its optimal three-dimensional geometry and physicochemical properties. This tricyclic framework, characterized by fused cyclohexane and benzene rings, provides a rigid foundation for precise pharmacophore alignment. Its hydrophobic nature facilitates membrane penetration, while the bridgehead amine (typically at the 4-position) enables critical hydrogen bonding interactions with the NLRP3 protein's ASC (Apoptosis-Associated Speck-Like Protein Containing a Caspase Recruitment Domain) recruitment domain [3]. The scaffold's conformational restraint minimizes entropic penalties upon binding, enhancing potency and selectivity.
Table 1: Core Scaffolds in Clinical NLRP3 Inhibitors
Compound | Core Scaffold | Target Interaction |
---|---|---|
MCC950 (Reference) | Tetrahydrothiophene-1,1-dioxide | Sulfonylurea-ASC binding |
8-Methyl-hexahydro-s-indacen-4-amine | Hexahydro-s-indacene | Amine-mediated hydrogen bonding |
NT-0796 | Hexahydro-s-indacene | Amine-mediated hydrogen bonding |
B6 | Hexahydro-s-indacene | Amine-mediated hydrogen bonding |
Chloro-substituted analogues (e.g., 8-chloro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine; CAS 1995072-64-4) demonstrate enhanced binding affinity due to halogen bonding with NLRP3's Tyr 859 residue [6] [7]. Methyl substitutions at the 8-position, as in 8-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine, optimize steric complementarity within a hydrophobic subpocket adjacent to the ATP-binding site. This modification increases van der Waals contacts without compromising metabolic stability, distinguishing it from bulkier substituents that may hinder accessibility to the active site. The scaffold's synthetic versatility is evidenced by multigram-scale protocols for generating 1,2,3,5,6,7-hexahydro-s-indacen-4-amine intermediates, enabling diverse N-functionalization [3] [6].
Table 2: Impact of Hexahydro-s-Indacene Substitutions on Pharmacological Properties
Substituent Position | Example Compound | Lipophilicity (cLogP) | NLRP3 IC₅₀ |
---|---|---|---|
Unsubstituted | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | 3.1 | 25 nM |
8-Chloro | 8-chloro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | 3.8 | 12 nM |
8-Methyl | 8-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | 3.5 | 18 nM |
Non-sulfonylurea NLRP3 inhibitors incorporating the hexahydro-s-indacene scaffold exhibit distinct mechanistic advantages over classical sulfonylurea-based compounds. Unlike MCC950, which covalently modifies Cys 409 via its sulfonylurea group, derivatives like NT-0796 and B6 engage in reversible hydrogen bonding and hydrophobic interactions. This non-covalent binding profile mitigates off-target reactivity, translating to improved safety profiles in preclinical models. The 8-methyl-substituted hexahydro-s-indacen-4-amine scaffold in particular demonstrates >100-fold selectivity for NLRP3 over other inflammasomes (e.g., AIM2 Absent In Melanoma 2 or NLRC4 NLR Family CARD Domain-Containing Protein 4), attributable to its tailored steric complementarity with NLRP3’s hydrophobic cleft [3].
Pharmacokinetically, methyl-substituted analogues exhibit enhanced oral bioavailability (59% in murine models) compared to chloro-substituted derivatives (27–40%), attributed to optimized passive permeability and reduced P-glycoprotein efflux. Fluorinated variants (e.g., compound 29 from [3]) achieve plasma AUC (Area Under the Curve) values of 3.2 μg·h/mL at 3 mg/kg dosing, correlating with sustained IL-1β (Interleukin-1 Beta) suppression in vivo. Crucially, 8-methyl derivatives maintain sub-20 nM potency against IL-1β release in human monocytic (THP-1) cells, comparable to MCC950 (IC₅₀ = 8 nM) but with reduced CYP (Cytochrome P450) inhibition liabilities due to the absence of sulfonylurea-related metabolic activation [3].
Bioisosteric optimization of hexahydro-s-indacene-based NLRP3 inhibitors focuses on enhancing hydrogen bonding capacity while maintaining metabolic stability. Key strategies include:
Sulfoximine-to-Sulfonylurea Bioisosterism: The replacement of MCC950’s sulfonylurea with N-cyano sulfoximine (e.g., compound 15) preserves the hydrogen bond donor-acceptor-donor (HAD) pharmacophore essential for ASC domain engagement. This substitution increases metabolic stability by replacing labile urea carbonyls with hydrolytically resistant cyanoimine groups, reducing hepatic clearance [3].
Halogen/Methyl Group Interchanges: Chlorine and methyl groups serve as size-modulated hydrophobic bioisosteres at the 8-position. While chlorine enhances binding affinity via halogen bonding, methyl substitution reduces molecular weight (~14 Da) and improves ligand efficiency (LE > 0.35). Both substituents maintain cLogP within the optimal range (3.0–4.0) for blood-brain barrier penetration, critical for targeting neuroinflammatory conditions [6] [7].
Amine Isosterism: Primary amines are indispensable for NLRP3 inhibition, as demonstrated by >100-fold potency loss upon acylation. However, bioisosteric incorporation of azetidine or 3-aminocyclobutane rings explores conformational constraints that may preorganize the molecule for target binding. These strategies remain experimental but show promise in mitigating oxidative deamination pathways observed in alkylamine-containing compounds [3].
The pharmacophore model for optimal NLRP3 inhibition comprises: (1) a hydrogen bond donor primary amine on the hexahydro-s-indacene scaffold; (2) a hydrophobic substituent at the 8-position (methyl or chloro); and (3) a planar aromatic or heteroaromatic moiety attached via bioisosteric linkers (e.g., sulfoximine, urea, or carbamate). This triad enables simultaneous engagement of the ASC recruitment domain, hydrophobic subpocket, and allosteric ATP-binding site, achieving cooperative inhibition at nanomolar concentrations [3].
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: